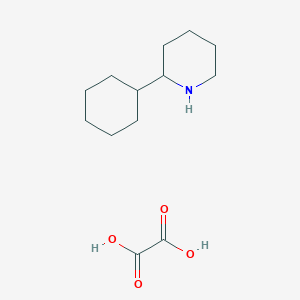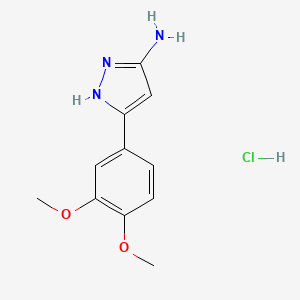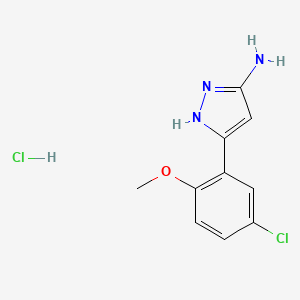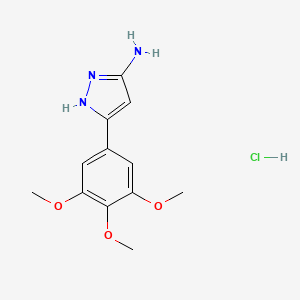
9-Acetyl-3,6-diiodocarbazole
描述
9-Acetyl-3,6-diiodocarbazole is an organic compound with the molecular formula C14H9I2NO. It is a derivative of carbazole, a heterocyclic aromatic organic compound. The presence of iodine atoms at the 3 and 6 positions and an acetyl group at the 9 position makes this compound unique. It is primarily used in research settings, particularly in the fields of organic electronics and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Acetyl-3,6-diiodocarbazole typically involves the iodination of carbazole followed by acetylation. One common method includes:
Iodination: Carbazole is treated with iodine and an oxidizing agent such as potassium iodate in an acidic medium to introduce iodine atoms at the 3 and 6 positions.
Acetylation: The diiodocarbazole is then reacted with acetic anhydride in the presence of a catalyst like sulfuric acid to introduce the acetyl group at the 9 position.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling iodine and other reactive chemicals.
Types of Reactions:
Substitution Reactions: The iodine atoms in this compound can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Oxidized derivatives of the carbazole ring.
Reduction Products: Reduced forms of the acetyl group or the carbazole ring.
科学研究应用
9-Acetyl-3,6-diiodocarbazole is used in various scientific research applications:
Organic Electronics: It is used as a building block for organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: The compound is utilized in the synthesis of conducting polymers and other advanced materials.
Biological Research: It serves as a probe in biochemical assays and imaging studies.
Medicinal Chemistry:
作用机制
The mechanism of action of 9-Acetyl-3,6-diiodocarbazole in its applications is largely dependent on its ability to participate in various chemical reactions. In organic electronics, its role as a semiconductor is due to its ability to facilitate charge transfer. In biological systems, its interactions with biomolecules can be attributed to its aromatic structure and the presence of reactive iodine atoms.
相似化合物的比较
3,6-Diiodocarbazole: Lacks the acetyl group, making it less reactive in certain chemical reactions.
9-Acetylcarbazole: Lacks the iodine atoms, affecting its electronic properties.
3,6-Dibromocarbazole: Similar structure but with bromine atoms instead of iodine, leading to different reactivity and applications.
Uniqueness: 9-Acetyl-3,6-diiodocarbazole is unique due to the combination of iodine atoms and an acetyl group, which imparts distinct electronic and chemical properties. This makes it particularly valuable in the synthesis of advanced materials and in various research applications.
属性
IUPAC Name |
1-(3,6-diiodocarbazol-9-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9I2NO/c1-8(18)17-13-4-2-9(15)6-11(13)12-7-10(16)3-5-14(12)17/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZMJWKYEJRBCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)I)C3=C1C=CC(=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9I2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539807 | |
| Record name | 1-(3,6-Diiodo-9H-carbazol-9-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606129-89-9 | |
| Record name | 1-(3,6-Diiodo-9H-carbazol-9-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



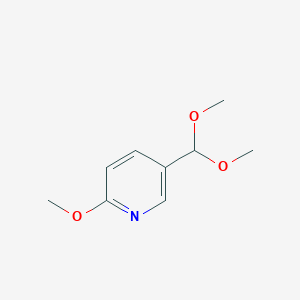

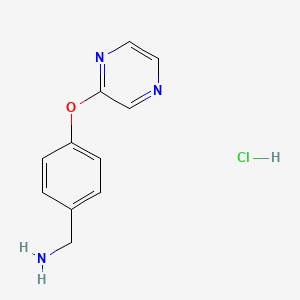


![1-{4-[(4-Chlorobenzyl)oxy]phenyl}hydrazine hydrochloride](/img/structure/B1356555.png)


